1-Benzyl-1H-pyrazol-5-amine
CAS No.: 3528-51-6
Cat. No.: VC1961260
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3528-51-6 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-benzylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 |
| Standard InChI Key | CJDYNUBRSBSSJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)N |
Introduction
1-Benzyl-1H-pyrazol-5-amine is a synthetic organic compound with the molecular formula C10H11N3 and the CAS number 3528-51-6. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.
Synthesis and Applications
1-Benzyl-1H-pyrazol-5-amine can be synthesized through various chemical reactions. It is used in the synthesis of more complex molecules, such as fungal-selective resorcylate aminopyrazoles, which are being researched for their potential as inhibitors of heat shock protein 90 (Hsp90) in fungi . This compound's versatility in forming diverse chemical structures makes it valuable in pharmaceutical research.
Safety and Hazards
The compound poses several hazards, as indicated by its GHS classification:
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
-
P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501
-
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Spectral Information
Spectral data, such as 1D NMR and IR spectra, are crucial for identifying and characterizing 1-Benzyl-1H-pyrazol-5-amine. These spectra provide detailed information about the compound's molecular structure and can be used to verify its purity and identity.
Related Compounds and Synonyms
1-Benzyl-1H-pyrazol-5-amine is known by several synonyms, including 2-benzylpyrazol-3-amine and 5-amino-1-benzylpyrazole. It is structurally related to other pyrazole derivatives, such as 1-Benzyl-1H-pyrazol-4-amine, which shares a similar molecular formula but differs in the position of the amino group .
| Synonym | CAS Number |
|---|---|
| 2-benzylpyrazol-3-amine | 3528-51-6 |
| 5-amino-1-benzylpyrazole | 3528-51-6 |
| 1-Benzyl-1H-pyrazol-4-amine | 28466-62-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume